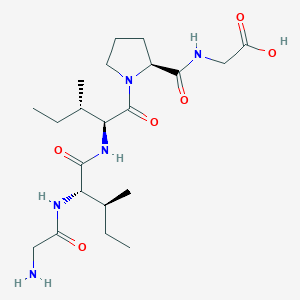![molecular formula C16H28P2 B12527755 [1,2-Phenylenebis(methylene)]bis(diethylphosphane) CAS No. 695150-63-1](/img/structure/B12527755.png)
[1,2-Phenylenebis(methylene)]bis(diethylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2-Phenylenebis(methylene)]bis(diethylphosphane): is an organophosphorus compound that features a phenylene group linked to two diethylphosphane groups via methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) typically involves the reaction of 1,2-bis(bromomethyl)benzene with diethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane groups. The general reaction scheme is as follows:
1,2-bis(bromomethyl)benzene+2diethylphosphane→[1,2-Phenylenebis(methylene)]bis(diethylphosphane)+2HBr
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The methylene groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is [1,2-Phenylenebis(methylene)]bis(diethylphosphane oxide).
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine:
Industry: In industry, [1,2-Phenylenebis(methylene)]bis(diethylphosphane) may be used in the development of new catalytic systems for chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) in catalytic processes involves its ability to coordinate with metal ions, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphane groups act as electron donors, stabilizing the metal center and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
[1,2-Phenylenebis(methylene)]bis(di-tert-butylphosphane): This compound has tert-butyl groups instead of ethyl groups, which can affect its steric and electronic properties.
[1,2-Phenylenebis(methylene)]bis(diphenylphosphane): This compound has phenyl groups, which can provide different electronic effects compared to ethyl groups.
Uniqueness: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is unique due to its specific combination of ethyl groups and methylene-bridged phenylene structure, which can influence its reactivity and coordination behavior in distinct ways compared to its analogs.
Propriétés
Numéro CAS |
695150-63-1 |
|---|---|
Formule moléculaire |
C16H28P2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
[2-(diethylphosphanylmethyl)phenyl]methyl-diethylphosphane |
InChI |
InChI=1S/C16H28P2/c1-5-17(6-2)13-15-11-9-10-12-16(15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
Clé InChI |
WEFACARWUOMKEA-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC1=CC=CC=C1CP(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
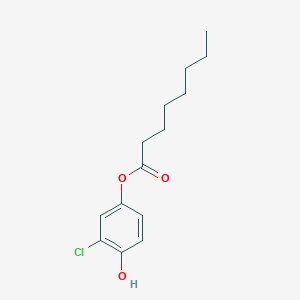
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
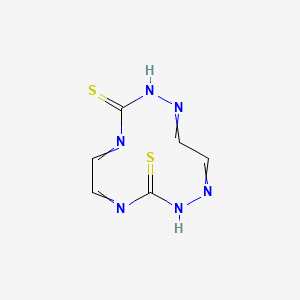
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

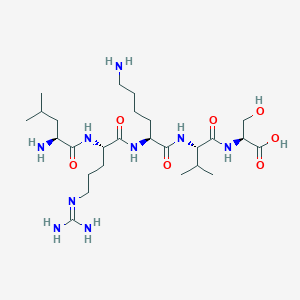
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)

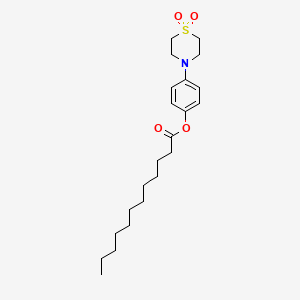
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
